molecular formula C17H24N2O3 B5650068 ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate

ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate

Cat. No. B5650068
M. Wt: 304.4 g/mol
InChI Key: ZFXOCVXZSYMFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical reactions, including Knoevenagel condensation and Strecker-type condensation processes. For instance, the efficient synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a compound with a structure closely related to ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate, has been developed from 1-benzylpiperidin-4-one through optimized Strecker-type condensation followed by hydrolysis and esterification steps (Kiricojević et al., 2002).

Molecular Structure Analysis

The molecular and crystal structures of closely related piperidine derivatives have been determined by X-ray diffraction analysis, revealing significant insights into their conformational flexibility and hydrogen bonding patterns. For example, the molecular and crystal structures of various hydroxy derivatives of hydropyridine, serving as model compounds, have been studied to understand the influence of hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to the formation of compounds with significant cytotoxicity and potential anticancer properties. For instance, the synthesis of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds has shown that these piperidines constitute new classes of cytotoxic agents (Dimmock et al., 1998).

Physical Properties Analysis

The physical properties of piperidine derivatives, including their crystallization patterns and conformational structures, are crucial for understanding their chemical behavior and potential applications. Studies have shown that these compounds often form noncentrosymmetric and polysystem crystals, highlighting the role of molecular association in crystal packing (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity and interaction with other molecules, are influenced by their molecular structure. The synthesis and structure analysis of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have contributed to our understanding of the antimicrobial and antioxidant susceptibilities of these derivatives (Kumar et al., 2016).

properties

IUPAC Name

ethyl 1-(3-anilino-3-oxopropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-22-17(21)14-8-11-19(12-9-14)13-10-16(20)18-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOCVXZSYMFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.